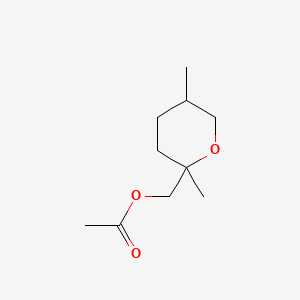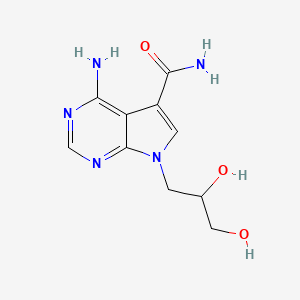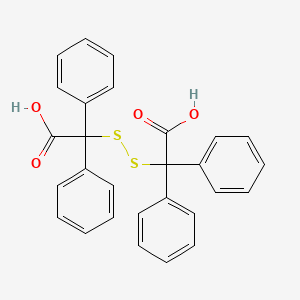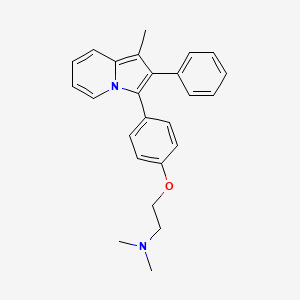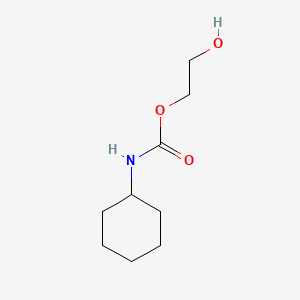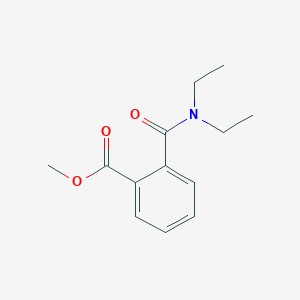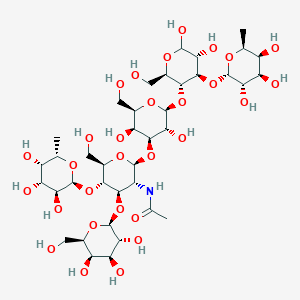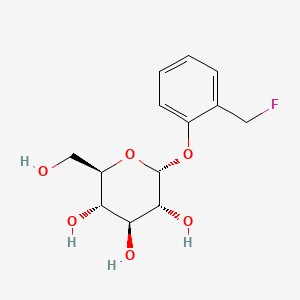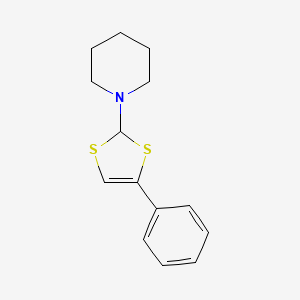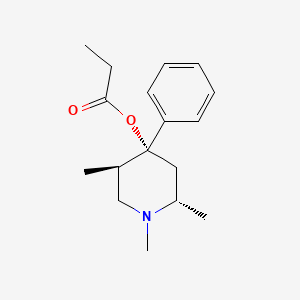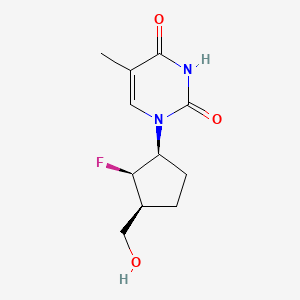
6'-F-CarbocyclicdT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-F-CarbocyclicdT is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to thymidine, a naturally occurring nucleoside, but with a fluorine atom replacing the hydrogen at the 6’ position of the carbocyclic ring. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-F-CarbocyclicdT typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a carbocyclic intermediate, followed by glycosylation with a thymine base. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of 6’-F-CarbocyclicdT may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity 6’-F-CarbocyclicdT suitable for research and pharmaceutical applications.
化学反应分析
Types of Reactions
6’-F-CarbocyclicdT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
6’-F-CarbocyclicdT has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study reaction mechanisms.
Biology: The compound is employed in the study of DNA replication and repair processes due to its structural similarity to thymidine.
Medicine: 6’-F-CarbocyclicdT has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of nucleoside analogs and other pharmaceuticals.
作用机制
The mechanism of action of 6’-F-CarbocyclicdT involves its incorporation into DNA during replication. The presence of the fluorine atom at the 6’ position disrupts normal base pairing and DNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets DNA polymerases and other enzymes involved in DNA synthesis, thereby exerting its effects .
相似化合物的比较
6’-F-CarbocyclicdT can be compared with other nucleoside analogs such as:
Acyclovir: Used primarily as an antiviral agent.
Zidovudine: An antiretroviral medication used to treat HIV.
Gemcitabine: A chemotherapy agent used to treat various cancers.
The uniqueness of 6’-F-CarbocyclicdT lies in its specific fluorine modification, which imparts distinct chemical and biological properties compared to other nucleoside analogs .
属性
CAS 编号 |
129829-85-2 |
|---|---|
分子式 |
C11H15FN2O3 |
分子量 |
242.25 g/mol |
IUPAC 名称 |
1-[(1S,2R,3S)-2-fluoro-3-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15FN2O3/c1-6-4-14(11(17)13-10(6)16)8-3-2-7(5-15)9(8)12/h4,7-9,15H,2-3,5H2,1H3,(H,13,16,17)/t7-,8-,9+/m0/s1 |
InChI 键 |
PCWLPDLBUBGSKQ-XHNCKOQMSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H]([C@H]2F)CO |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(C2F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



